[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid
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Overview
Description
HSD1590 is a highly effective and potent inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are serine-threonine kinases that play a crucial role in various cellular functions, including the formation of stress fibers and focal adhesion complexes. HSD1590 has shown exceptional binding affinity to ROCK1 and ROCK2, with IC50 values of 1.22 nM and 0.51 nM, respectively . Additionally, it demonstrates minimal cytotoxicity, making it an ideal compound for various scientific research applications .
Preparation Methods
The synthesis of HSD1590 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of HSD1590 is synthesized using a series of condensation and cyclization reactions.
Introduction of Functional Groups: Functional groups, such as boronic acid, are introduced to the core structure through substitution reactions.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
HSD1590 undergoes various chemical reactions, including:
Oxidation: HSD1590 can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: HSD1590 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
HSD1590 has a wide range of scientific research applications, including:
Chemistry: HSD1590 is used as a tool compound to study the inhibition of ROCK1 and ROCK2, providing insights into the role of these kinases in various chemical processes.
Biology: In biological research, HSD1590 is used to investigate the effects of ROCK inhibition on cell migration, proliferation, and apoptosis.
Mechanism of Action
HSD1590 exerts its effects by inhibiting the enzymatic activity of ROCK1 and ROCK2. These kinases are involved in the phosphorylation of various substrates, leading to the formation of stress fibers and focal adhesion complexes. By inhibiting ROCK1 and ROCK2, HSD1590 disrupts these processes, resulting in reduced cell migration and invasion. The molecular targets of HSD1590 include the kinase domains of ROCK1 and ROCK2, where it binds with high affinity and specificity .
Comparison with Similar Compounds
HSD1590 is unique compared to other ROCK inhibitors due to its high potency and low cytotoxicity. Similar compounds include:
Fasudil: A ROCK inhibitor with lower potency and higher cytotoxicity compared to HSD1590.
Y27632: Another ROCK inhibitor that is less potent than HSD1590 but widely used in research.
GSK 269962: An aminofurazan-based ROCK inhibitor with IC50 values of 1.6 nM and 5.6 nM for ROCK1 and ROCK2, respectively.
HSD1590 stands out due to its single-digit nanomolar binding affinity to ROCK1 and ROCK2 and its minimal cytotoxicity, making it a superior choice for research and potential therapeutic applications .
Properties
IUPAC Name |
[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BN3O3/c1-27-20-13(6-3-7-15(20)21(25)26)19-12-5-2-4-11(12)18-14-10-22-24-16(14)8-9-17(18)23-19/h3,6-10,25-26H,2,4-5H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZMCUOBQPTERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2=NC3=C(C4=C2CCC4)C5=C(C=C3)NN=C5)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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